![molecular formula C10H12N2O6S B14178234 N-[(4-Nitrophenyl)methanesulfonyl]-D-alanine CAS No. 874157-16-1](/img/structure/B14178234.png)
N-[(4-Nitrophenyl)methanesulfonyl]-D-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-Nitrophenyl)methanesulfonyl]-D-alanine is a compound that belongs to the class of sulfonyl amino acids It is characterized by the presence of a nitrophenyl group attached to a methanesulfonyl moiety, which is further linked to the D-alanine amino acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Nitrophenyl)methanesulfonyl]-D-alanine typically involves the reaction of (4-nitrophenyl)methanesulfonyl chloride with D-alanine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(4-Nitrophenyl)methanesulfonyl]-D-alanine undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The methanesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can react with the methanesulfonyl group.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Substituted sulfonyl derivatives.
Applications De Recherche Scientifique
N-[(4-Nitrophenyl)methanesulfonyl]-D-alanine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[(4-Nitrophenyl)methanesulfonyl]-D-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the methanesulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can lead to the inhibition of enzyme activity or the modification of protein function, thereby exerting the compound’s effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Nitrophenyl)methanesulfonyl chloride
- Methanesulfonyl chloride
- (4-Cyanophenyl)methanesulfonyl chloride
Uniqueness
N-[(4-Nitrophenyl)methanesulfonyl]-D-alanine is unique due to the presence of both a nitrophenyl group and a methanesulfonyl group attached to an amino acid. This combination imparts distinct chemical properties and biological activities that are not observed in similar compounds. The presence of the D-alanine moiety also adds to its uniqueness, as it can interact with biological systems in specific ways.
Propriétés
Numéro CAS |
874157-16-1 |
|---|---|
Formule moléculaire |
C10H12N2O6S |
Poids moléculaire |
288.28 g/mol |
Nom IUPAC |
(2R)-2-[(4-nitrophenyl)methylsulfonylamino]propanoic acid |
InChI |
InChI=1S/C10H12N2O6S/c1-7(10(13)14)11-19(17,18)6-8-2-4-9(5-3-8)12(15)16/h2-5,7,11H,6H2,1H3,(H,13,14)/t7-/m1/s1 |
Clé InChI |
HJWXAOTUWXBBQA-SSDOTTSWSA-N |
SMILES isomérique |
C[C@H](C(=O)O)NS(=O)(=O)CC1=CC=C(C=C1)[N+](=O)[O-] |
SMILES canonique |
CC(C(=O)O)NS(=O)(=O)CC1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


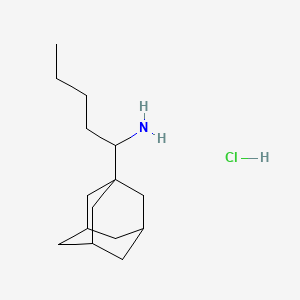
![5-{3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl}-5-[7-(cyanomethoxy)-2,3-dihydro-1H-indol-1-yl]pentanenitrile](/img/structure/B14178157.png)
![N-Benzyl-2-[(trimethylsilyl)oxy]-N-{2-[(trimethylsilyl)oxy]ethyl}ethan-1-amine](/img/structure/B14178159.png)

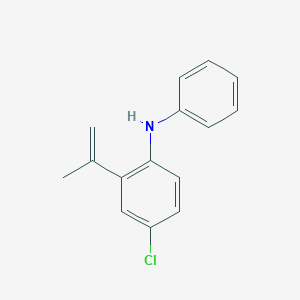
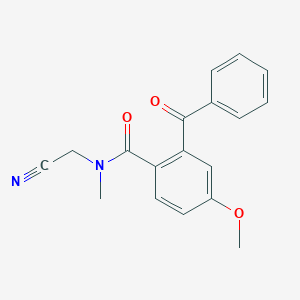


![2-[2-(4-Methoxyphenyl)-2-nitroethenyl]-5-phenylfuran](/img/structure/B14178207.png)
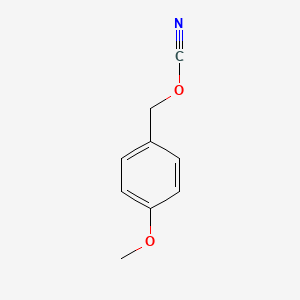
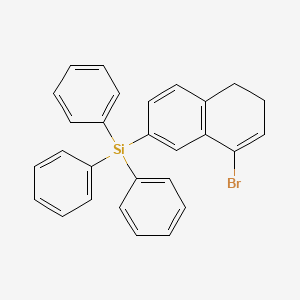

![2-[(4-Methylbenzene-1-sulfonyl)amino]octyl acetate](/img/structure/B14178221.png)

